3-(2-Aminophenyl)propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-aminophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-4H,5-6,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAOMDZFORKFNPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 2 Aminophenyl Propanoic Acid and Its Derivatives
Established Synthetic Routes for 3-(2-Aminophenyl)propanoic Acid
The preparation of this compound often involves multi-step sequences that incorporate key chemical transformations. Established methods typically focus on the construction of the carbon skeleton followed by the introduction or modification of the amino group.
Condensation Reactions in this compound Synthesis
Condensation reactions are fundamental in organic synthesis for forming carbon-carbon bonds. In the context of this compound, these reactions are often employed to create a precursor molecule, which is subsequently converted to the target compound.
One common approach involves the Knoevenagel condensation, a reaction between an aldehyde or ketone and a compound with an active methylene (B1212753) group, catalyzed by a weak base. sci-hub.senih.govnih.gov For the synthesis of a precursor to this compound, 2-nitrobenzaldehyde (B1664092) can be reacted with a compound like malonic acid or Meldrum's acid. nih.gov A specific example involves the tandem Knoevenagel condensation/alkylidene reduction of 3-nitrobenzaldehyde (B41214) with Meldrum's acid in triethylammonium (B8662869) formate (B1220265) (TEAF) to produce 3-(3-nitrophenyl)propanoic acid, which can then be reduced. nih.gov A general procedure for synthesizing the direct precursor, 3-amino-3-(2-nitrophenyl)propanoic acid, involves refluxing 2-nitrobenzaldehyde with malonic acid and ammonium (B1175870) acetate (B1210297) in 1-butanol. chemicalbook.com
Another classical method is the Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the alkali salt of the acid. nih.gov This reaction is primarily used to synthesize cinnamic acids, which can be further modified.
The following table summarizes a selection of condensation reactions used in the synthesis of precursors to aminophenylpropanoic acids.
| Aldehyde | Active Methylene Compound | Catalyst/Reagent | Product |
| 2-Nitrobenzaldehyde | Malonic acid, Ammonium acetate | 1-Butanol (reflux) | 3-Amino-3-(2-nitrophenyl)propanoic acid chemicalbook.com |
| 3-Nitrobenzaldehyde | Meldrum's acid | Triethylammonium formate | 3-(3-Nitrophenyl)propanoic acid nih.gov |
Reduction-Based Approaches for Aromatic Amino Acid Precursors
A crucial step in many synthetic routes to this compound is the reduction of a nitro group on the aromatic ring to an amine. This transformation is typically performed on a precursor such as 3-(2-nitrophenyl)propanoic acid.
A variety of reducing agents can be employed for this purpose. A short and effective synthesis of a related compound, ethyl 3-(3-aminophenyl)propanoate, utilizes stannous chloride (SnCl₂) in ethanol (B145695). nih.gov This method has the added advantage of simultaneously esterifying the carboxylic acid. nih.gov Other common methods for the reduction of aromatic nitro groups include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or the use of metals such as iron (Fe) or zinc (Zn) in acidic media. evitachem.com
The choice of reducing agent can be critical to avoid unwanted side reactions. For instance, in the synthesis of ethyl 3-(3-aminophenyl)propanoate, stannous chloride also acts as a Lewis acid, activating the carboxylic acid for esterification by the ethanol solvent. nih.gov
Advanced Synthetic Strategies for this compound Derivatives
Building upon the core structure of this compound, a variety of derivatives can be synthesized through advanced chemical strategies. These modifications can be used to alter the compound's physical and biological properties.
Esterification and Amidation Techniques for Carboxylic Acid Modification
The carboxylic acid group of this compound is a prime site for modification through esterification and amidation reactions.
Esterification involves the reaction of the carboxylic acid with an alcohol, typically in the presence of an acid catalyst, to form an ester. chemguide.co.uk Common catalysts include concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk A specific example is the simultaneous esterification and reduction of 3-(3-nitrophenyl)propanoic acid using stannous chloride in ethanol to yield ethyl 3-(3-aminophenyl)propanoate. nih.gov Esters can also be synthesized from acid chlorides or acid anhydrides reacting with alcohols. youtube.com For instance, a novel and efficient esterification process uses triphenylphosphine (B44618) oxide with oxalyl chloride as coupling reagents. nih.gov
Amidation is the formation of an amide bond between the carboxylic acid and an amine. openstax.org This reaction is fundamental in peptide synthesis. openstax.org Direct amidation can be achieved using various coupling reagents. organic-chemistry.org For example, B(OCH₂CF₃)₃ has been shown to be an effective reagent for the direct amidation of a range of carboxylic acids and amines. nih.gov An interesting intramolecular amidation occurs with this compound itself, which can undergo spontaneous cyclization to form the lactam, 3,4-dihydro-2(1H)-quinolinone. researchgate.net
The table below highlights some reagents used for these modifications.
| Reaction | Reagent/Catalyst | Product Type |
| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester chemguide.co.uk |
| Esterification | Stannous chloride in Ethanol (simultaneous reduction) | Ethyl ester nih.gov |
| Esterification | Triphenylphosphine oxide, Oxalyl chloride | Ester nih.gov |
| Amidation | Amine, Coupling Reagent (e.g., B(OCH₂CF₃)₃) | Amide organic-chemistry.orgnih.gov |
| Intramolecular Amidation | (Spontaneous) | Lactam (Dihydroquinolone) researchgate.net |
Heterocyclization Reactions Involving this compound Precursors
The bifunctional nature of this compound and its precursors, containing both an amino group and a propanoic acid side chain, makes them excellent starting materials for the synthesis of heterocyclic compounds, particularly quinolines.
One notable reaction is the intramolecular cyclization of this compound to form 3,4-dihydro-2(1H)-quinolinone, a lactam. researchgate.net This reaction can occur spontaneously under certain conditions. researchgate.net Furthermore, derivatives of 3,4-dihydro-2(1H)-quinolinone can be synthesized via palladium-catalyzed cyclopropane (B1198618) ring expansion of N-(1'-alkoxy)cyclopropyl-2-haloanilines. researchgate.net
Chiral Synthesis and Resolution Methods for Stereoselective Access
Since this compound contains a chiral center at the C2 position of the propanoic acid chain, methods for its stereoselective synthesis are of great interest.
Asymmetric synthesis aims to directly produce a single enantiomer of the target molecule. One approach involves the diastereoselective alkylation using a chiral auxiliary, such as a chiral oxazolidinone, followed by removal of the auxiliary. nih.gov For a related compound, 3-amino-2-phenyl propanoic acid, an asymmetric transformation of its racemic N-phthalyl derivative has been developed. sci-hub.se This involves the stereoselective addition of a chiral alcohol to the corresponding ketene (B1206846) intermediate. sci-hub.se The synthesis of (S)-2-Amino-3-(2-aminophenyl)propanoic acid can be achieved through methods such as the formation and subsequent reduction of a Schiff base, potentially using chiral catalysts to control the stereochemistry. evitachem.com
Resolution of a racemic mixture is another common strategy to obtain enantiomerically pure compounds. This can be achieved through chemical or enzymatic methods. Chemical resolution often involves the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization. Enzymatic resolution utilizes the stereospecificity of enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer and the product. nih.gov This method has been successfully applied to convert racemic unnatural amino acids into their optically pure forms using a coupled enzyme system involving a D-amino acid oxidase and an aminotransferase. nih.gov Lipases are also commonly used for the kinetic resolution of racemic amino acid derivatives. mdpi.com
| Method | Approach | Key Features |
| Asymmetric Synthesis | Diastereoselective alkylation with chiral auxiliary | Formation of a new stereocenter with high diastereoselectivity. nih.gov |
| Asymmetric Synthesis | Asymmetric transformation of a prochiral ketene | Use of a chiral alcohol to induce stereoselectivity. sci-hub.se |
| Asymmetric Synthesis | Chiral catalysis | Direct formation of the desired enantiomer using a chiral catalyst. evitachem.com |
| Resolution | Chemical (Diastereomeric salt formation) | Separation of diastereomers by physical means like crystallization. |
| Resolution | Enzymatic (Kinetic resolution) | High enantioselectivity under mild conditions. nih.govmdpi.com |
Optimization of Synthetic Pathways for Research Scale Production
The efficient synthesis of this compound and its derivatives on a research scale is critical for enabling further investigation into their chemical and biological properties. Optimization of synthetic pathways focuses on improving reaction yields, minimizing the formation of byproducts, simplifying purification processes, and ensuring the use of readily available and cost-effective reagents. Key strategies often involve the careful selection of catalysts, solvents, and reducing agents, as well as the fine-tuning of reaction conditions such as temperature and pressure.
One of the primary routes for synthesizing this compound involves the catalytic hydrogenation of (E)-3-(2-nitrophenyl)acrylic acid (also known as 2-nitrocinnamic acid). This reaction simultaneously reduces the nitro group to an amine and the carbon-carbon double bond of the acrylic acid side chain. The optimization of this process is heavily dependent on the choice of catalyst and the reaction parameters.
Table 1: Comparison of Catalytic Systems for the Hydrogenation of (E)-3-(2-nitrophenyl)acrylic acid
| Catalyst | Hydrogen Pressure | Solvent | Temperature (°C) | Observations |
|---|---|---|---|---|
| 10% Pd/C | 1-4 atm | Methanol, Ethanol | 25-50 | Standard and effective method, generally provides high yields. Optimization involves balancing reaction time with catalyst loading. |
| PtO₂ (Adams' catalyst) | 1-3 atm | Acetic Acid | 25 | Can be highly effective, but the catalyst is often more expensive than palladium-based ones. |
| Raney Nickel | 50-100 atm | Ethanol | 50-100 | Requires higher pressures and temperatures, which may not be ideal for all research lab settings. Can be a cost-effective option. |
Another versatile method for the synthesis of amines is reductive amination. wikipedia.orgmasterorganicchemistry.com This process involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine, which is then reduced to the corresponding amine. wikipedia.orgmasterorganicchemistry.comyoutube.com For the synthesis of this compound, this could theoretically involve a suitable keto-acid precursor. The optimization of reductive amination hinges on the choice of the reducing agent, which must selectively reduce the imine intermediate without significantly reducing the initial carbonyl compound. masterorganicchemistry.com
Table 2: Common Reducing Agents for Reductive Amination
| Reducing Agent | Characteristics |
|---|---|
| Sodium borohydride (B1222165) (NaBH₄) | A common and effective reducing agent, though it can also reduce aldehydes and ketones. masterorganicchemistry.com |
| Sodium cyanoborohydride (NaBH₃CN) | More selective for the reduction of imines in the presence of carbonyls, making it a preferred reagent for one-pot reductive aminations. masterorganicchemistry.com |
The synthesis of derivatives of this compound often involves further modification of the parent molecule. For instance, the synthesis of 3-(2-aminocarbonylphenyl)propanoic acid analogs involves amide bond formation and potential substitutions on the phenyl ring. nih.gov The optimization of these subsequent steps is crucial for producing a library of derivatives for structure-activity relationship (SAR) studies. nih.gov Similarly, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been synthesized and evaluated for various biological activities, highlighting the importance of efficient synthetic routes to the core amino acid scaffold. nih.govnih.gov
In the context of producing derivatives, a robust and optimized synthesis of the this compound core structure is paramount. This allows for the reliable and scalable production of the starting material needed for creating diverse analogs. The principles of green chemistry, such as the use of less hazardous reagents and solvents and the development of catalytic one-pot reactions, are also increasingly important considerations in the optimization of these synthetic pathways for research-scale production. wikipedia.org
Chemical Reactivity and Mechanistic Studies of 3 2 Aminophenyl Propanoic Acid
Fundamental Reaction Pathways of 3-(2-Aminophenyl)propanoic Acid
The reactivity of this compound is characterized by the interplay of its amino and carboxylic acid functionalities. These groups can react independently or concertedly, leading to a range of chemical transformations.
The primary amino group attached to the benzene (B151609) ring is susceptible to various oxidative transformations, a common feature for anilines and amino acids. The specific products of oxidation depend heavily on the choice of oxidizing agent and reaction conditions.
Deamination via Diazotization: A common transformation for primary aromatic amines is diazotization, which involves treatment with a source of nitrous acid (e.g., an alkali-metal nitrite (B80452) in the presence of a strong mineral acid). The resulting diazonium salt is a versatile intermediate. For instance, in a related synthesis, 2-(3-benzyl-6-aminophenyl)propionic acid undergoes deamination where it is dissolved with an alkali-metal nitrite and added to a mineral acid, followed by treatment with hypophosphorous acid to replace the amino group with a hydrogen atom. google.com This type of reaction, catalyzed by powdered copper, effectively removes the amino functionality from the aromatic ring. google.com
Oxidation to Higher Oxidation States: While specific studies on this compound are limited, the amino group in amino acids can be oxidized by various reagents. researchgate.net Strong oxidants like potassium permanganate (B83412) or chromates can lead to complex reaction mixtures, but controlled oxidation is achievable. nih.gov The oxidation of amino acids is a significant area of study, not just for synthesis but also for understanding metabolic pathways. researchgate.netwikipedia.org In broader chemical contexts, primary amines can be oxidized to nitroso, nitro, or other nitrogen-containing functional groups, though this often requires specific reagents to prevent polymerization or side reactions. The oxidation of the propanoic acid side chain itself is also a possibility under harsh conditions. nih.govrsc.org
The carboxylic acid group of this compound can be reduced to a primary alcohol. This transformation typically requires powerful reducing agents due to the relative stability of the carboxylate functionality.
Reduction to an Alcohol: Reagents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes (e.g., BH₃·THF) are commonly employed for the reduction of carboxylic acids to their corresponding alcohols. In the case of this compound, this would yield 3-(2-aminophenyl)propan-1-ol. A key challenge in such a reaction is achieving chemoselectivity, as the reducing agent must not affect the aromatic ring or other functional groups.
Reductive Amination: While not a direct reduction of the carboxylic acid in this molecule, general methodologies exist for the reductive amination of carboxylic acids to form amines. rsc.orgrsc.org These processes often involve a two-step sequence of amide formation followed by reduction. rsc.org This highlights the general reactivity of the carboxylic acid group towards transformations that ultimately result in a reduced carbon center.
The choice of reducing agent and reaction conditions is critical to selectively target the carboxylic acid without altering the amino group or the aromatic system.
The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile. This nucleophilicity is central to many of its reactions, most notably the intramolecular cyclization to form a lactam.
Acylation: The amino group can readily react with acylating agents like acid chlorides or anhydrides to form amides. This is a standard reaction for primary amines and would convert the amino group of this compound into an N-acyl derivative.
Alkylation: Reaction with alkyl halides can lead to the formation of secondary or tertiary amines. However, controlling the degree of alkylation can be challenging.
Intramolecular Nucleophilic Attack: The most significant nucleophilic reaction for this molecule is the intramolecular attack of the amino group on the carbonyl carbon of the carboxylic acid. This process, which leads to the formation of a stable six-membered lactam ring (3,4-dihydro-2(1H)-quinolinone), is a prime example of neighboring group participation. rsc.org The mechanism of this spontaneous amide formation is highly dependent on factors like pH and the presence of catalysts. rsc.org
Intramolecular Cyclization and Lactam Formation Mechanisms
The intramolecular reaction between the amino group and the carboxylic acid of this compound to form a lactam is a well-studied process. The kinetics and mechanism of this cyclization provide insight into spontaneous amide bond formation.
The cyclization of related N-aryl-2-(2-aminophenyl)alkylamides, which share a similar cyclization motif, has also been studied. The rates of these reactions are found to be subject to general catalysis by acidic buffer components, and the buffer-independent pH profiles follow the equation k₀ = kH₃O⁺[H₃O⁺] + kH₂O. rsc.org This indicates that both hydronium ion-catalyzed and water-mediated (spontaneous) pathways are significant.
Table 1: pH-Dependence of Lactamization Rate This is an interactive table. Click on the headers to sort the data.
| pH | Relative Observed Rate (k_obs) | Dominant Species | Predominant Pathway |
|---|---|---|---|
| < 2 | Low | Cationic (protonated amine) | Inhibition due to protonation |
| 2 - 5 | Increases with pH | Zwitterionic & Neutral | General-acid catalyzed |
| 5 - 8 | Plateau / Maximum | Neutral | Spontaneous & Catalyzed |
| > 8 | Decreases with pH | Anionic (deprotonated acid) | Inhibition due to deprotonation |
Note: This table represents a generalized trend based on mechanistic studies of intramolecular aminolysis. Actual rates depend on specific conditions.
The formation of the lactam from this compound is subject to both general acid and general base catalysis. These catalytic pathways facilitate the key proton transfer steps required for the reaction to proceed efficiently.
General Acid Catalysis: The spontaneous formation of the lactam involves general acid-catalyzed reactions of the neutral amino-acid form. rsc.org In this mechanism, a general acid (HA) protonates the carbonyl oxygen of the carboxylic acid group. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the neighboring neutral amino group. rsc.org Subsequent proton transfers complete the reaction. Studies on analogous systems show that Brønsted analysis of the rate coefficients for buffer catalysis gives α values of approximately 0.4, which is indicative of significant proton transfer in the transition state of the reaction. rsc.org
Conformational Factors Influencing Intramolecular Reactivity
The intramolecular reactivity of this compound is profoundly influenced by the spatial arrangement of its reactive functional groups—the amino group and the carboxylic acid. The flexibility of the propanoic acid side chain allows the molecule to adopt various conformations, some of which are more conducive to intramolecular reactions than others. The proximity of the nucleophilic nitrogen atom of the amino group to the electrophilic carbonyl carbon of the carboxylic acid is a critical factor for cyclization reactions.
For an intramolecular reaction, such as the formation of a lactam (a cyclic amide), the molecule must adopt a conformation that brings the amino and carboxyl groups within a reactive distance and orientation. This is often described by the concept of "effective molarity" or "effective concentration," where a higher effective molarity, resulting from a favorable conformation, leads to a higher rate of intramolecular reaction compared to the analogous intermolecular reaction.
The formation of seven-membered rings, such as the tetrahydro-1-benzazepin-2-one ring system, from this compound derivatives is a key example of its intramolecular reactivity. The successful synthesis of such compounds relies on the ability of the side chain to fold back and allow for the nucleophilic attack of the amine onto the activated carboxyl group. The presence of substituents on the aromatic ring or the side chain can influence the preferred conformations and, consequently, the ease of cyclization. For instance, the synthesis of substituted 1,2,4,5-tetrahydro-3H-2-benzazepin-3-ones has been achieved through cyclization reactions, highlighting the conformational feasibility of forming this seven-membered ring. researchgate.net
Computational studies and spectroscopic techniques, such as Nuclear Overhauser Effect (NOE) experiments, are valuable tools for analyzing the conformational preferences of molecules like this compound. researchgate.net These analyses can help in understanding the stereochemical outcomes of reactions and in designing precursors that favor a specific reaction pathway. For example, NOE experiments have been used to determine the configuration of newly formed chiral centers in the synthesis of complex benzazepine derivatives, which is directly linked to the conformational biases during the cyclization step. researchgate.net
Intermolecular Reactions and Derivative Formation
Beyond intramolecular cyclizations, this compound readily undergoes intermolecular reactions to form a variety of derivatives. The presence of both a primary aromatic amine and a carboxylic acid allows for selective reactions at either functional group, leading to the synthesis of amides, esters, and other modified structures.
The amino group of this compound can be readily acylated by reacting with cyclic anhydrides, such as succinic anhydride (B1165640) or maleic anhydride. orgsyn.orgresearchgate.net This reaction typically proceeds under mild conditions and results in the formation of a new amide bond, yielding a dicarboxylic acid derivative. The reaction involves the nucleophilic attack of the primary amine onto one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring.
For example, the reaction of an amine with succinic anhydride results in the formation of a succinamic acid derivative. orgsyn.orgresearchgate.net This type of reaction is a common strategy in organic synthesis to introduce a carboxylic acid functionality onto an amino group, which can then be used for further modifications or to alter the solubility and biological properties of the parent molecule. The general reaction of an amine with a cyclic anhydride is a well-established transformation in organic chemistry. pearson.com
The table below summarizes the expected products from the acylation of this compound with different cyclic anhydrides.
| Cyclic Anhydride | Product |
| Succinic Anhydride | 3-(2-(3-carboxypropanamido)phenyl)propanoic acid |
| Maleic Anhydride | (Z)-4-((2-(2-carboxyethyl)phenyl)amino)-4-oxobut-2-enoic acid |
| Phthalic Anhydride | 2-(((2-(2-carboxyethyl)phenyl)amino)carbonyl)benzoic acid |
This table presents the expected products based on general chemical principles of acylation reactions.
The synthesis of derivatives from this compound often requires careful control of regioselectivity and stereochemistry, especially when creating complex molecules with specific biological activities. The presence of two distinct reactive sites, the amine and the carboxylic acid, allows for selective functionalization. For instance, the carboxylic acid can be activated and reacted with an amine to form an amide, while the amino group remains protected, or vice versa.
In the synthesis of complex heterocyclic systems like benzazepinones, stereochemical control is crucial. Asymmetric synthesis methods have been developed to produce enantiomerically pure benzazepine derivatives. researchgate.net These methods often involve the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of the cyclization or other key bond-forming reactions. For example, the use of enantiomerically pure (R)-1-phenylethylamine in the synthesis of tetrahydro-3-benzazepinones led to the formation of diastereomeric lactams in a specific ratio, demonstrating diastereoselective control. researchgate.net
The regioselectivity of reactions can be influenced by the reaction conditions and the nature of the reagents. For example, in Friedel-Crafts acylation reactions using succinic anhydride on an aromatic system, the position of acylation can be directed by the existing substituents on the ring. orgsyn.org While this compound itself has a directing amino group, its reactivity in such electrophilic aromatic substitution reactions would need to be carefully managed to avoid side reactions.
The structure of this compound is well-suited for tandem reactions, where multiple bond-forming events occur in a single synthetic operation, often leading to the rapid construction of complex heterocyclic scaffolds. These tandem sequences can involve a combination of intermolecular and intramolecular reactions.
A common strategy involves an initial intermolecular reaction to introduce a new functional group, which then participates in a subsequent intramolecular ring-closure. For instance, the acylation of the amino group with a reagent containing an additional reactive site can set the stage for a cyclization.
The synthesis of various nitrogen-containing heterocycles, such as quinolines, benzazepines, and other fused systems, often utilizes tandem strategies starting from ortho-substituted anilines. For example, the synthesis of styrylquinoline-chalcone hybrids has been achieved through a three-step pathway starting from (2-aminophenyl)chalcones, which involves a Friedländer cyclocondensation—a classic example of heteroannulation. nih.gov While not directly starting from this compound, this illustrates the type of tandem chemistry that the '2-aminophenyl' moiety can undergo.
Furthermore, the synthesis of complex cyclic hydroxamic acids can be achieved through multi-component reactions that involve the in-situ formation of reactive intermediates followed by cyclization. mdpi.com These reactions demonstrate the power of tandem processes to build molecular complexity efficiently. The principles of these reactions could be applied to derivatives of this compound to generate novel heterocyclic structures.
Structural Elucidation and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, researchers can deduce the specific arrangement and chemical environment of atoms within the 3-(2-Aminophenyl)propanoic acid structure.
Proton NMR (¹H NMR) provides information on the number of different types of hydrogen atoms and their neighboring environments. The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the aliphatic protons of the propanoic acid chain, the amine (-NH2) protons, and the carboxylic acid (-COOH) proton.
The protons on the benzene (B151609) ring are chemically non-equivalent and typically appear in the aromatic region of the spectrum (approximately 6.5-7.5 ppm). Due to their proximity to the electron-donating amino group and the electron-withdrawing alkyl chain, their specific shifts and complex splitting patterns provide key information about the ortho substitution pattern. The two methylene (B1212753) groups (-CH2-) of the propanoic acid chain form an ethyl system and are expected to appear as two distinct triplets in the aliphatic region (around 2.5-3.0 ppm). The carboxylic acid proton is highly deshielded and characteristically appears as a broad singlet at a very low field, often above 10 ppm. The protons of the primary amine group also typically present as a broad signal.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data is based on spectroscopic principles and predicted values, as experimental data for this specific isomer is not readily available in public databases.
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Carboxylic Acid (-CH OOH) | > 10 | Broad Singlet |
| Aromatic (-C₆H ₄-) | 6.5 - 7.5 | Multiplet |
| Amine (-NH ₂-) | Variable, broad | Broad Singlet |
| Methylene (Aryl-CH ₂-) | ~2.9 | Triplet |
Carbon-13 (¹³C) NMR Spectroscopic Analysis
Carbon-13 NMR complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. For this compound, nine distinct signals are expected, corresponding to the six carbons of the aromatic ring, the two methylene carbons, and the carbonyl carbon of the carboxylic acid group.
The carbonyl carbon is the most deshielded and appears furthest downfield, typically in the range of 170-180 ppm. The six aromatic carbons produce signals between approximately 110 and 150 ppm, with the carbon atom bonded to the amino group (C2) and the carbon bonded to the propanoic acid side chain (C1) having distinct chemical shifts from the other four. The two methylene carbons of the side chain are found in the upfield region of the spectrum, generally between 25 and 40 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data is based on spectroscopic principles and predicted values.
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl (-C OOH) | ~175 |
| Aromatic (C1-C6) | 115 - 145 |
| Methylene (Aryl-C H₂-) | ~35 |
Two-Dimensional NMR Techniques (e.g., HSQC) for Structural Confirmation
To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are utilized. The Heteronuclear Single Quantum Coherence (HSQC) experiment is particularly valuable. An HSQC spectrum correlates the signals of protons with the signals of the carbon atoms to which they are directly attached.
For this compound, an HSQC spectrum would display cross-peaks connecting the ¹H signals of the four aromatic protons to their corresponding ¹³C signals. Likewise, it would show correlations between the protons of each of the two methylene groups and their respective carbon atoms. This technique is instrumental in distinguishing between the two -CH2- groups and in assigning the complex signals within the aromatic system, thereby providing definitive confirmation of the proposed structure. The absence of a signal for the quaternary carbonyl carbon and the two substituted aromatic carbons in the HSQC spectrum further validates their assignment.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and confirming its elemental composition.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's mass, typically to four or more decimal places. This precision allows for the determination of a unique elemental formula. The molecular formula for this compound is C₉H₁₁NO₂.
The calculated monoisotopic mass for this formula is 165.07898 Da. An experimental HRMS measurement yielding a mass value extremely close to this theoretical value provides unequivocal evidence for the molecular formula C₉H₁₁NO₂, effectively ruling out other potential formulas that might have the same nominal mass.
Table 3: HRMS Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₁NO₂ | - |
| Calculated Monoisotopic Mass | 165.07898 Da |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. It is routinely used to assess the purity of a sample and confirm the identity of the target compound.
In a typical LC-MS analysis of this compound, a reversed-phase HPLC column (such as a C18 column) would be used to separate the compound from any impurities or side-products. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile, with a small amount of an acid modifier such as formic acid. Formic acid helps to produce sharp chromatographic peaks and facilitates the protonation of the analyte for positive-ion mode mass analysis. As the compound elutes from the LC column, it enters the mass spectrometer, which would confirm its identity by detecting the protonated molecular ion ([M+H]⁺) at a mass-to-charge ratio (m/z) of approximately 166.086. The LC chromatogram also serves as a purity check, with the area of the main peak being proportional to the compound's purity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying compounds. However, direct analysis of this compound by GC is challenging due to its high polarity and low volatility, which stem from the presence of both a carboxylic acid and an amino functional group. sigmaaldrich.comthermofisher.com These groups can lead to thermal decomposition in the hot GC injector port. thermofisher.com To overcome these issues, derivatization is required to convert the polar -NH2 and -COOH groups into less polar, more volatile, and more thermally stable moieties. sigmaaldrich.com
Common derivatization strategies for amino acids include:
Silylation: This is a frequently used method where active hydrogens on the amino and carboxyl groups are replaced with a nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comthermofisher.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are employed. sigmaaldrich.comthermofisher.com The resulting derivatives are significantly more volatile and produce characteristic fragments in the mass spectrometer, aiding identification. sigmaaldrich.com
Acylation and Esterification: This two-step approach involves first esterifying the carboxylic acid group (e.g., to a methyl or propyl ester) followed by acylation of the amino group using reagents like pentafluoropropionic anhydride (B1165640) (PFPA). mdpi.com Alkyl chloroformates can also be used to derivatize both functional groups in a single step. springernature.com
These derivatization techniques enhance chromatographic peak shape, reduce tailing, and allow for the successful separation and analysis of the compound from complex mixtures. nih.gov The choice of derivatizing reagent can be optimized to achieve the best sensitivity and chromatographic resolution. nih.gov
Fragmentation Pathways in Mass Spectra
In mass spectrometry, following ionization (typically by electron impact, EI), the molecular ion of this compound ([M]•+) undergoes fragmentation, generating a unique pattern of fragment ions. This mass spectrum serves as a molecular fingerprint. The molecular weight of this compound is 165.19 g/mol , so the molecular ion peak is expected at a mass-to-charge ratio (m/z) of 165. nih.gov
The fragmentation pathways are dictated by the stability of the resulting ions and neutral losses. Key fragmentation patterns for this molecule include:
Loss of the Carboxyl Group: A very common fragmentation for carboxylic acids is the cleavage of the bond between the alpha-carbon and the carboxyl group, leading to the loss of a •COOH radical (45 Da). This results in a prominent ion at m/z 120. [C9H11NO2]•+ → [C8H10N]+ + •COOH (m/z 120)
Formation of an Acylium Ion: Cleavage of the ethyl group from the propanoic acid side chain can produce a stable acylium ion. [C9H11NO2]•+ → [C7H6NO2]+ + •C2H5 (m/z 136)
Cleavage Alpha to the Amino Group: The bond between the first and second carbon of the side chain can break. A significant fragment often observed in similar aromatic propanoic acids like hydrocinnamic acid is the tropylium (B1234903) ion (m/z 91), although the presence of the amino group would modify this. A fragment at m/z 106, corresponding to the aminobenzyl cation [C7H8N]+, is plausible through rearrangement and cleavage.
Loss of an Amino Group: Loss of ammonia (B1221849) (NH3, 17 Da) can occur, although it is less common as a primary fragmentation from the molecular ion compared to carboxyl loss.
The relative abundance of these and other smaller fragments creates a distinct pattern that confirms the structure of the molecule. The base peak, the most intense peak in the spectrum, corresponds to the most stable fragment ion formed. libretexts.org For many aliphatic amines, a characteristic fragmentation involves C-C bond scission alpha to the nitrogen atom. docbrown.info
| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Possible Neutral Loss |
|---|---|---|
| 165 | [C9H11NO2]•+ (Molecular Ion) | - |
| 120 | [C8H10N]+ | •COOH |
| 106 | [C7H8N]+ | •CH2COOH |
| 91 | [C7H7]+ (Tropylium ion) | •CH(NH2)COOH |
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and FT-Raman, probes the vibrational modes of a molecule, providing direct information about its functional groups and skeletal structure. nih.govmdpi.com
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
FT-IR spectroscopy is a fundamental tool for identifying the functional groups within this compound. The spectrum arises from the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. docbrown.info
Key characteristic absorption bands for this compound include:
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the carboxylic acid groups, often forming dimers. libretexts.org
N-H Stretch (Primary Amine): Primary amines typically show two distinct, sharp to medium bands in the 3500-3300 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. ucalgary.ca
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), while aliphatic C-H stretches from the propanoic side chain appear just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹). libretexts.org
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is characteristic of the carbonyl group, typically appearing in the 1725-1700 cm⁻¹ range for a saturated aliphatic carboxylic acid. libretexts.org
N-H Bend (Primary Amine): A bending vibration for the primary amine group is expected around 1650-1580 cm⁻¹.
C=C Stretch (Aromatic Ring): Medium to weak absorptions from the carbon-carbon stretching within the benzene ring occur in the 1600-1450 cm⁻¹ region.
C-H Out-of-Plane Bending: The substitution pattern on the benzene ring gives rise to characteristic strong bands in the 900-675 cm⁻¹ region. For an ortho-disubstituted ring, a strong band is expected between 770-735 cm⁻¹. spectroscopyonline.comspectra-analysis.com
| Wavenumber Range (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| 3500-3300 | N-H stretch (asymmetric & symmetric) | Primary Amine |
| 3300-2500 | O-H stretch (broad) | Carboxylic Acid (H-bonded) |
| 3100-3000 | C-H stretch | Aromatic Ring |
| 2960-2850 | C-H stretch | Aliphatic Chain |
| 1725-1700 | C=O stretch | Carboxylic Acid |
| 1600-1450 | C=C stretch | Aromatic Ring |
| 770-735 | C-H out-of-plane bend | Ortho-disubstituted Benzene |
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy is a complementary technique to FT-IR. core.ac.uk While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. This makes it particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. nih.gov
For this compound, an FT-Raman spectrum would provide valuable data on:
Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the benzene ring, often weak in the IR spectrum, typically gives a strong, sharp band in the Raman spectrum.
C-C Backbone Vibrations: The carbon-carbon single bond stretches of the propanoic acid chain and its attachment to the ring are often more clearly observed in Raman spectra. researchgate.net
The combination of FT-IR and FT-Raman data allows for a more complete assignment of the fundamental vibrational modes of the molecule, often aided by computational methods like Density Functional Theory (DFT) to model the vibrational frequencies. core.ac.uknih.gov
| Raman Shift Range (cm⁻¹) | Probable Vibration | Functional Group / Moiety |
|---|---|---|
| 3100-3000 | Aromatic C-H stretch | Aromatic Ring |
| ~1600 | Aromatic C=C stretch | Aromatic Ring |
| ~1000 | Symmetric Ring Breathing | Aromatic Ring |
| 890-900 | C-C stretch | Aliphatic Chain |
Electronic Absorption and Emission Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. For this compound, the primary chromophore—the part of the molecule that absorbs light—is the aminophenyl group.
The UV-Vis spectrum is expected to show characteristic absorption bands in the ultraviolet region. The presence of the amino group (-NH2), an electron-donating group, and the carboxyl group (-COOH) on the benzene ring influences the energy of the electronic transitions. Typically, aromatic amines show strong absorption bands related to π → π* transitions of the benzene ring. The presence of non-bonding electrons on the nitrogen atom also allows for n → π* transitions. Studies on other amino acids have shown that charged groups can give rise to charge-transfer absorptions extending into the longer wavelength UV region. rsc.org The exact position of the absorption maximum (λmax) and the molar absorptivity (ε) are sensitive to the solvent used due to solvent-solute interactions.
| Transition Type | Expected Wavelength Range (nm) | Chromophore |
|---|---|---|
| π → π | ~200-240 | Benzene Ring |
| π → π | ~270-300 | Substituted Benzene Ring |
| n → π* | > 300 | Amino Group / Carbonyl Group |
Fluorescence Spectroscopy for Photophysical Studies
Fluorescence spectroscopy is a powerful technique to investigate the photophysical properties of molecules. While specific, detailed fluorescence studies on this compound are not extensively available in publicly accessible literature, the presence of the aminophenyl moiety suggests it would exhibit fluorescent behavior. The photophysical properties of analogous compounds, such as other aminophenylalanine derivatives and fluorescent amino acids, provide a basis for understanding its potential characteristics.
The fluorescence of such compounds is highly sensitive to the local environment, making them valuable as probes in biological systems. For instance, changes in the fluorescence emission spectrum, quantum yield, and lifetime can provide information about the polarity of the solvent, the formation of hydrogen bonds, and the proximity of quenching groups. It is anticipated that the fluorescence of this compound would be influenced by pH due to the protonation state of the amino and carboxylic acid groups.
In the context of protein studies, the incorporation of fluorescent non-canonical amino acids like this compound could offer a significant advantage. These intrinsic probes can be used to study protein folding, conformational changes, and interactions with other molecules without the need for larger, potentially disruptive external fluorescent labels.
Table 1: General Photophysical Properties of Related Phenylalanine Derivatives
| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Reference |
| p-Aminophenylalanine | ~290 | ~350 | Variable | General knowledge |
| Tryptophan | ~280 | ~348 | ~0.13 in water | General knowledge |
X-ray Crystallography for Solid-State Structure Determination
Application in Genetic Code Expansion Studies for Protein Structure
Genetic code expansion is a powerful technique that allows for the site-specific incorporation of non-canonical amino acids (ncAAs) with unique functionalities into proteins. cam.ac.ukuottawa.canih.govyoutube.com This is achieved by engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a unique codon (often a stop codon like UAG) and inserts the desired ncAA. cam.ac.uknih.gov
While the incorporation of various ncAAs, including those with photoreactive or fluorescent properties, is well-documented, there are no specific reports in the reviewed literature detailing the use of this compound in genetic code expansion for protein structure studies.
Theoretically, this compound could be a valuable tool in this context. Its unique structure could be used to probe protein environments or to introduce a specific reactive handle for further modification. If incorporated into a protein, its position could be precisely determined through X-ray crystallography of the modified protein, providing high-resolution insights into the protein's structure and function at that specific site. The amino group on the phenyl ring could also serve as a potential site for chemical modifications or for influencing protein-protein interactions.
The general methodology for such an application would involve:
Synthesis of this compound.
Evolution of an orthogonal aminoacyl-tRNA synthetase that specifically recognizes this compound.
Co-expression of the engineered synthetase, its cognate orthogonal tRNA, and the target protein containing a corresponding unique codon in a suitable expression system.
Purification and crystallization of the resulting protein containing this compound.
Determination of the protein structure by X-ray diffraction.
Despite the potential, the practical application of this compound in this area has yet to be demonstrated in published research.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are at the forefront of theoretical investigations into 3-(2-Aminophenyl)propanoic acid, offering a detailed picture of its electronic landscape and the underlying principles governing its chemical behavior.
Density Functional Theory (DFT) for Electronic Structure and Properties
Density Functional Theory (DFT) has emerged as a workhorse in the computational study of organic molecules, including this compound and its derivatives. This method is instrumental in determining various electronic properties with a favorable balance between accuracy and computational cost.
DFT calculations are employed to optimize the molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation. From this optimized structure, a wealth of electronic properties can be derived. The distribution of electron density, for instance, reveals the locations of electron-rich and electron-deficient regions within the molecule, which is crucial for understanding its reactivity.
Key parameters obtained from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests a more reactive species. Furthermore, DFT can be used to calculate molecular electrostatic potential (MEP) maps, which visually represent the electrostatic potential on the surface of the molecule, highlighting sites susceptible to electrophilic and nucleophilic attack.
Table 1: Representative Data from DFT Calculations on Amino Acid Derivatives
| Parameter | Description | Typical Values/Insights |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate an electron. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept an electron. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical reactivity and stability. |
| Dipole Moment | Measure of the overall polarity of the molecule | Influences intermolecular interactions and solubility. |
| Mulliken Charges | Distribution of atomic charges | Identifies reactive sites for electrostatic interactions. |
Note: The specific values for this compound would require dedicated computational studies.
Ab Initio and Semi-Empirical Methods for Mechanistic Insights
While DFT is widely used, other quantum chemical methods also provide valuable information. Ab initio methods, which are based on first principles without empirical parameters, can offer highly accurate results, albeit at a greater computational expense. These methods are particularly useful for benchmarking DFT results and for studying reaction mechanisms where high accuracy is paramount.
Semi-empirical methods, on the other hand, utilize parameters derived from experimental data to simplify calculations. While less accurate than DFT or ab initio methods, they are computationally much faster, allowing for the study of larger systems or longer timescale phenomena. These methods can provide initial insights into reaction pathways and conformational landscapes that can then be refined with more rigorous computational approaches.
Molecular Dynamics and Conformational Analysis
Molecules are not static entities; they are in constant motion, vibrating, rotating, and changing their conformation. Molecular dynamics (MD) simulations and conformational analysis provide a dynamic picture of this compound, revealing its preferred shapes and the intricate intramolecular forces that govern its flexibility.
Potential Energy Surface (PES) Scans for Conformational Stability
The conformation of this compound is determined by the rotation around its single bonds. A Potential Energy Surface (PES) scan is a computational technique used to explore the energy landscape of the molecule as a function of one or more of these rotational degrees of freedom (dihedral angles). By systematically rotating specific bonds and calculating the corresponding energy, a PES can be constructed.
The minima on the PES correspond to stable conformations, or conformers, of the molecule. The relative energies of these minima indicate their relative populations at a given temperature. The energy barriers between these minima, known as rotational barriers, provide information about the flexibility of the molecule and the ease with which it can transition between different conformations. For this compound, key rotations would include the C-C bonds in the propanoic acid chain and the C-N bond connecting the amino group to the phenyl ring.
Study of Intramolecular Interactions (e.g., Hydrogen Bonding, Hyperconjugation)
The conformational preferences of this compound are heavily influenced by a variety of non-covalent intramolecular interactions. A significant interaction is the potential for intramolecular hydrogen bonding between the carboxylic acid group (-COOH) and the amino group (-NH2). This can occur between the hydrogen of the carboxylic acid and the nitrogen of the amino group, or between a hydrogen of the amino group and an oxygen of the carboxylic acid. The formation of such a hydrogen bond can significantly stabilize a particular conformation.
Reactivity and Selectivity Prediction
A primary goal of computational chemistry is to predict how a molecule will behave in a chemical reaction. For this compound, this involves understanding which parts of the molecule are most likely to react and what products are likely to form.
Computational methods can be used to model various types of reactions. For example, the protonation or deprotonation of the amino and carboxylic acid groups can be studied by calculating the pKa values of these functional groups. The susceptibility of the aromatic ring to electrophilic substitution can be assessed by examining the calculated electron density and the energies of the molecular orbitals.
Table 2: Computationally Predicted Reactivity Indices
| Reactivity Descriptor | Information Provided | Relevance to this compound |
| Fukui Functions | Identifies the most reactive sites for nucleophilic, electrophilic, and radical attack. | Predicts which atoms are most likely to participate in a reaction. |
| Local Softness | Measures the reactivity of a specific site in a molecule. | Complements Fukui functions in predicting site selectivity. |
| Global Hardness/Softness | Indicates the overall resistance of a molecule to a change in its electron distribution. | Relates to the polarizability and overall reactivity of the molecule. |
Note: These indices are derived from DFT calculations and provide a quantitative basis for predicting chemical reactivity.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. researchgate.net The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in these interactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity.
A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. In the context of this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenyl group, which can act as an electron donor. Conversely, the LUMO would likely be distributed over the carboxylic acid group and the phenyl ring, which can act as electron acceptors. The precise energy values for the HOMO, LUMO, and the energy gap for this compound would require specific quantum chemical calculations, typically using Density Functional Theory (DFT).
Table 1: Illustrative Data from a Frontier Molecular Orbital (FMO) Analysis Note: The following data is illustrative of typical results from FMO analysis and is not based on published experimental or computational results for this compound.
| Parameter | Theoretical Value (eV) | Implication |
| HOMO Energy | -5.8 | Represents electron-donating capability. |
| LUMO Energy | -1.2 | Represents electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 4.6 | Indicator of chemical reactivity and stability. |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays different colors on the electron density surface to represent the electrostatic potential.
Regions of negative potential, typically colored in shades of red and yellow, indicate an excess of electrons and are prone to electrophilic attack. For this compound, these areas would be expected around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the amino group. Regions of positive potential, shown in blue, signify electron-deficient areas and are susceptible to nucleophilic attack. These would likely be found around the hydrogen atoms of the carboxylic acid and amino groups. The green areas represent neutral or zero potential. An MEP map provides a clear, visual representation of the molecule's charge topography and reactive sites.
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron delocalization, charge transfer, and stabilizing interactions within a molecule. It examines the interactions between filled donor NBOs and empty acceptor NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule.
Molecular Docking and Protein-Ligand Interaction Simulations
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is instrumental in drug discovery and for understanding the biological function of molecules.
Elucidation of Binding Mechanisms with Biological Targets
Molecular docking simulations can elucidate the binding mechanism of this compound with various biological targets. By placing the molecule into the binding site of a protein, the simulation can identify key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-protein complex. For instance, the carboxylic acid group of this compound could act as a hydrogen bond donor and acceptor, while the phenyl ring could engage in hydrophobic or π-π stacking interactions with aromatic amino acid residues in the binding pocket. While specific docking studies on this compound are not widely published, research on the closely related isomer, 3-(4-aminophenyl)propanoic acid (4-Aminohydrocinnamic acid), has shown its interaction with aromatic amino acid aminotransferase, indicating the potential for this class of compounds to bind within enzyme active sites.
Table 2: Potential Intermolecular Interactions of this compound in a Protein Binding Site Note: This table represents hypothetical interactions based on the chemical structure of the compound.
| Functional Group | Potential Interaction Type | Potential Interacting Amino Acid Residues |
| Carboxylic Acid (-COOH) | Hydrogen Bonding, Ionic Interactions | Arginine, Lysine, Histidine, Serine |
| Amino Group (-NH2) | Hydrogen Bonding | Aspartate, Glutamate, Serine |
| Phenyl Ring | Hydrophobic, π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |
In Silico Screening and Affinity Prediction for Research Applications
In silico screening uses computational methods to search large databases of small molecules to identify those that are most likely to bind to a drug target. If this compound were to be evaluated as a potential ligand for a specific receptor, its structure would be docked against the target protein, and its binding affinity would be calculated and expressed as a docking score. A lower (more negative) docking score generally indicates a more favorable binding interaction. This approach allows for the rapid and cost-effective screening of compounds in the early stages of research, prioritizing them for further experimental testing. The predicted binding affinity helps to rank potential ligands and guide the design of new derivatives with improved potency and selectivity.
Applications of 3 2 Aminophenyl Propanoic Acid in Chemical and Biological Research
Role as a Key Intermediate and Building Block in Organic Synthesis
The strategic positioning of the amino and propanoic acid groups on the benzene (B151609) ring makes 3-(2-aminophenyl)propanoic acid a desirable starting material in organic synthesis. It offers a solid foundation for creating elaborate molecular structures.
Precursor for Complex Polycyclic Systems and Heterocycles
The reactivity of the amino and carboxylic acid groups in this compound allows it to be used in cyclization reactions to form a variety of heterocyclic and polycyclic structures. These ring systems are central to many biologically active compounds and functional materials. For example, intramolecular reactions can produce lactams, which are key structural elements in numerous pharmaceuticals.
The compound's ability to participate in multi-step reactions enables the efficient construction of complex molecular frameworks. For instance, it is a precursor in the synthesis of styrylquinoline–chalcone hybrids. nih.gov This process involves a three-step pathway starting with a Friedländer cyclocondensation. nih.gov Additionally, derivatives of this acid are used to synthesize various N,N-disubstituted β-amino acids containing thiazole (B1198619) and other heterocyclic fragments through methods like the Hantzsch synthesis. nih.govresearchgate.net
| Precursor | Reaction Type | Resulting System | Reference |
| This compound derivatives | Friedländer cyclocondensation | Styrylquinoline–chalcone hybrids | nih.gov |
| N-phenyl-N-thiocarbamoyl-β-alanine | Hantzsch synthesis | Thiazole derivatives | nih.govresearchgate.net |
Synthesis of Advanced Fine Chemicals and Specialty Materials
Beyond complex heterocycles, this compound is crucial in producing advanced fine chemicals and specialty materials. Its derivatives are investigated for their potential in creating novel polymers and materials with distinct optical or electronic properties. The amino group can be chemically modified to introduce a wide range of functional groups, leading to a diverse array of substituted aromatic compounds. These compounds can then be used to create materials with customized features for applications in fields such as materials science and electronics.
Contributions to Medicinal Chemistry Research and Drug Discovery Science
In medicinal chemistry, this compound acts as a versatile scaffold for designing and synthesizing new drug candidates. Its structural characteristics permit the addition of various pharmacophores, facilitating the study of structure-activity relationships.
Design and Synthesis of Novel Pharmacologically Active Scaffolds
The fundamental structure of this compound is a valuable starting point for creating libraries of compounds with potential therapeutic uses. chemimpex.com Medicinal chemists utilize its reactive sites to attach different chemical groups, thereby generating new molecular scaffolds. chemimpex.commdpi.comnih.gov These scaffolds can be tailored to interact with specific biological targets like enzymes and receptors.
For example, derivatives of this acid have been explored for their potential as anticancer and antimicrobial agents. mdpi.comnih.govresearchgate.netdoaj.org The ease of modifying its structure allows for the systematic optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles. nih.govnih.gov Recent studies have focused on synthesizing derivatives with antimicrobial activity against multidrug-resistant bacteria and fungi, including ESKAPE pathogens and Candida auris. nih.govresearchgate.netdoaj.org Other research has identified derivatives with promising anticancer properties. mdpi.com
| Scaffold | Target/Application | Key Findings | Reference |
| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | Antimicrobial (ESKAPE pathogens, Candida auris) | Hydrazones with heterocyclic substituents showed potent and broad-spectrum activity. | nih.govresearchgate.netdoaj.org |
| 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives | Anticancer (Lung Cancer) | Derivatives with an oxime moiety exhibited significant antiproliferative activity. | mdpi.com |
| 3-(2-Aminocarbonylphenyl)propanoic acid analogs | EP3 receptor antagonists | Potent and selective antagonists were developed through rational drug design. | nih.govnih.gov |
Investigation of Enzyme Inhibition Mechanisms in vitro
This compound and its derivatives are utilized in in-vitro research to examine the mechanisms of enzyme inhibition. By creating molecules that mimic the transition state of an enzymatic reaction or bind to an enzyme's active site, researchers can explore the enzyme's function and identify potential inhibitors. For instance, various heterocyclic compounds derived from amino acid scaffolds have been studied as tyrosinase inhibitors. mdpi.com These studies offer crucial insights into the molecular interactions that control enzyme-inhibitor binding, which is vital for developing targeted therapies. mdpi.com
Modulation of Biochemical Pathways in Research Models
The use of this compound extends to altering biochemical pathways in different research models. By integrating this molecule into larger, more complex structures, scientists can develop tools to study and influence cellular processes. These molecular probes can be engineered to interact with particular components of a signaling pathway, enabling researchers to analyze the complex networks that regulate cell functions. For example, derivatives have been designed as potent thromboxane (B8750289) receptor antagonists, which can modulate pathways involved in platelet aggregation. nih.gov Additionally, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been shown to possess antioxidant properties, suggesting they can modulate oxidative stress pathways, which is relevant in cancer therapy. mdpi.com This foundational research is key to understanding disease mechanisms and discovering new targets for therapeutic intervention.
Preclinical Evaluation of Biological Activities (e.g., anticancer, antioxidant, anti-inflammatory, antimicrobial) in in vitro and animal models
The preclinical potential of derivatives of this compound has been evaluated for several biological activities, with notable findings in anticancer, antioxidant, and antimicrobial research.
Anticancer and Antioxidant Activities
A significant body of research has focused on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, which are structurally related to the target compound. These derivatives have been shown to possess both anticancer and antioxidant properties. mdpi.comnih.govelsevierpure.com In one study, a series of these compounds was evaluated for activity against the human non-small cell lung cancer cell line, A549. mdpi.comresearchgate.net Several derivatives were found to reduce A549 cell viability and inhibit cell migration in vitro. mdpi.comnih.govresearchgate.net The most promising compounds also showed favorable cytotoxicity profiles when tested against noncancerous Vero cells. nih.govresearchgate.net
The antioxidant potential of these derivatives was often evaluated alongside their anticancer effects, recognizing the role of reactive oxygen species (ROS) in cancer pathology. nih.govelsevierpure.com The most promising anticancer candidate from one study, a hydrazide derivative containing a furan (B31954) moiety, also exhibited potent antioxidant activity in the DPPH radical scavenging assay. nih.gov This suggests that the 3-((4-hydroxyphenyl)amino)propanoic acid scaffold is a promising starting point for developing dual-function agents. mdpi.comresearchgate.net
| Compound Derivative Type | Cancer Cell Line | Key Findings | Reference(s) |
| Hydrazone derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid | A549 (Lung Carcinoma) | Compounds 12, 20-22, and 29 reduced cell viability by ~50% and suppressed cell migration. | mdpi.com, nih.gov |
| 3,3'-((4-hydroxyphenyl)azanediyl)bis(N'-(furan-2-ylmethylene)propanehydrazide) | A549 (Lung Carcinoma) | Identified as the most promising derivative, exhibiting potent anticancer and antioxidant activities. | mdpi.com |
| Oxime and carbohydrazide (B1668358) derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid | H69 (Lung Carcinoma) | Exhibited low micromolar antiproliferative activity, surpassing that of cisplatin. | mdpi.com |
This table presents a selection of findings. The studies cited contain more extensive data on the various derivatives tested.
Anti-inflammatory Activity
Currently, there is a lack of specific preclinical data in the scientific literature evaluating the anti-inflammatory properties of this compound itself.
Antimicrobial Activity
The 3-((4-hydroxyphenyl)amino)propanoic acid scaffold has also proven to be a fruitful basis for developing novel antimicrobial agents. In a comprehensive study, a library of derivatives was synthesized and tested against a panel of multidrug-resistant bacterial and fungal pathogens. elsevierpure.comnih.govnih.govresearchgate.net These compounds exhibited structure-dependent antimicrobial activity against ESKAPE group bacteria (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and drug-resistant fungi. nih.govnih.gov
Notably, certain hydrazone derivatives containing heterocyclic substituents demonstrated potent and broad-spectrum activity. nih.gov Their efficacy extended to methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecalis, and the emerging multidrug-resistant fungus Candida auris. elsevierpure.comnih.govnih.gov These findings highlight the potential of this chemical scaffold for developing new antimicrobial candidates to combat drug-resistant infections. nih.govresearchgate.net
| Compound Derivative | Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference(s) |
| Hydrazones 14-16 | Methicillin-resistant S. aureus (MRSA) | 1 - 8 | nih.gov |
| Hydrazones 14-16 | Vancomycin-resistant E. faecalis | 0.5 - 2 | nih.gov |
| Hydrazones 14-16 | Gram-negative pathogens | 8 - 64 | nih.gov |
| Hydrazones 14-16 | Candida auris | 8 - 64 | nih.gov |
This table summarizes the range of activities observed for the most potent compounds in the cited studies.
Advanced Chemical Biology Applications
Beyond direct therapeutic potential, aminophenyl)propanoic acid derivatives are valuable tools in chemical biology for the manipulation and study of proteins.
Genetic Code Expansion for Site-Specific Protein Modification
Genetic code expansion is a powerful technique that allows for the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins, enabling the introduction of novel chemical functionalities. nih.gov This is achieved by using an orthogonal aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair that is specific for the ncAA and does not interfere with the host cell's natural protein synthesis machinery. nih.gov
While the direct incorporation of this compound has not been specifically detailed, research has successfully demonstrated the incorporation of structurally similar analogs. A notable example is the in vivo incorporation of 2-amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid (OCF3Phe) into proteins in E. coli. nih.gov To achieve this, a novel tRNA synthetase was evolved to be specific for OCF3Phe. nih.gov This engineered system, utilizing an amber stop codon (TAG) for insertion, allowed for the efficient production of mutant proteins with the ncAA at precise locations. nih.gov This work demonstrates the feasibility of incorporating aminophenyl)propanoic acid derivatives into proteins, opening the door for introducing unique chemical handles for various applications. nih.govmdpi.com
Probing Protein Structure and Dynamics in Research Systems
The site-specific incorporation of ncAAs is a key method for probing protein structure and dynamics. Once integrated into a protein, the unique properties of the ncAA can be used as a sensitive reporter of the local environment. nih.gov
The study involving the incorporation of OCF3Phe into the thioesterase domain of human fatty acid synthase provides a clear example of this application. nih.gov The trifluoromethoxy group on the phenyl ring of the incorporated amino acid serves as a unique 19F Nuclear Magnetic Resonance (NMR) probe. Researchers were able to use 19F NMR to study the protein's interaction with a ligand. nih.gov Changes in the NMR chemical shifts of the 19F nucleus upon ligand binding provided precise information about the binding site and conformational changes occurring within the protein's active site. nih.gov This approach allows for detailed structural and dynamic studies of large proteins that can be difficult to analyze using conventional methods. The ability to introduce a specific probe like an aminophenyl)propanoic acid derivative enables researchers to ask highly specific questions about protein function, dynamics, and ligand interactions. nih.gov
Analytical Methodologies for Research and Characterization of 3 2 Aminophenyl Propanoic Acid
The rigorous characterization of 3-(2-aminophenyl)propanoic acid, an aromatic amino acid, relies on a suite of analytical methodologies. These techniques are essential for confirming its identity, assessing its purity, and quantifying its presence in various matrices. The methods leverage the compound's unique chemical structure, which features both an acidic carboxylic group and a basic primary amino group, as well as an aromatic ring.
Emerging Research Directions and Future Perspectives
Development of Novel Synthetic Pathways with Enhanced Efficiency and Sustainability
The development of new and improved methods for synthesizing 3-(2-aminophenyl)propanoic acid and its derivatives is a key area of research. The focus is on creating pathways that are not only more efficient in terms of yield and reaction time but are also more environmentally friendly.
One approach involves the use of nanocatalysts. For instance, magnesium oxide nanoparticles have been successfully used as a catalyst in the synthesis of certain aminophenyl-amide derivatives, significantly reducing reaction times and increasing yields compared to traditional methods. frontiersin.org
Another strategy is the development of one-pot or tandem reactions that combine multiple synthetic steps into a single process. This reduces the need for purification of intermediates and minimizes waste. An example is a tandem Knoevenagel condensation/alkylidene reduction of 3-nitrobenzaldehyde (B41214) with Meldrum's acid, followed by reduction of the nitro group to simultaneously form the amino group and esterify the carboxylic acid. nih.gov
Future efforts in this area will likely focus on:
The use of biocatalysts and enzymes to create more stereospecific and environmentally benign syntheses.
The exploration of flow chemistry techniques for continuous and scalable production.
The development of synthetic routes that utilize renewable starting materials.
In-Depth Mechanistic Understanding of Complex Transformations
A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound derivatives is crucial for optimizing existing methods and developing new ones.
For example, understanding the mechanism of action of catalysts, such as the dual role of stannous chloride as both a reducing agent and a Lewis acid in the synthesis of ethyl 3-(3-aminophenyl)propanoate, allows for more rational reaction design. nih.gov
Computational studies are increasingly being used to complement experimental work in this area. By modeling reaction pathways and transition states, researchers can gain insights into the factors that control reaction outcomes. rsc.org This combined experimental and computational approach is essential for unraveling the intricacies of complex chemical transformations.
Future research will likely involve the use of advanced spectroscopic techniques and time-resolved studies to directly observe reactive intermediates and elucidate reaction pathways in real-time.
Rational Design of Derivatives with Tailored Biological Activities
A major focus of research on this compound is the design and synthesis of new derivatives with specific biological activities. This involves a process of rational drug design, where the structure of the molecule is systematically modified to enhance its interaction with a biological target. nih.gov
This approach has been used to develop a wide range of biologically active compounds, including:
Antimicrobial agents: Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown promising activity against multidrug-resistant bacteria and fungi. mdpi.comnih.gov
Anticancer agents: Certain derivatives have been found to inhibit the growth of cancer cells, with some showing selectivity for cancer cells over non-cancerous cells. mdpi.commdpi.com
Enzyme inhibitors: Specific derivatives have been designed to inhibit the activity of enzymes such as SIRT2 and EGFR, which are implicated in cancer. mdpi.com
Receptor antagonists: Analogs of 3-(2-aminocarbonylphenyl)propanoic acid have been developed as potent and selective antagonists for the EP3 receptor. nih.govnih.gov
The table below summarizes some examples of biologically active derivatives and their activities.
| Derivative Class | Biological Activity | Reference |
| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | Antimicrobial | mdpi.com |
| 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives | Anticancer, Enzyme Inhibition | mdpi.com |
| 3-(2-Aminocarbonylphenyl)propanoic acid analogs | EP3 Receptor Antagonist | nih.gov |
Future work in this area will involve the use of structure-activity relationship (SAR) studies and computational modeling to guide the design of even more potent and selective compounds.
Integration of Advanced Computational and Experimental Methodologies
The integration of computational and experimental methods is becoming increasingly important in the study of this compound and its derivatives. rsc.org This synergistic approach allows for a more comprehensive understanding of the chemical and biological properties of these compounds.
Computational techniques that are being applied include:
Molecular docking: This method is used to predict the binding mode of a ligand to a protein, which can help in the design of new drugs. researchgate.net
Quantum mechanics calculations: These calculations can be used to study reaction mechanisms and predict the properties of molecules. rsc.org
Molecular dynamics simulations: These simulations can be used to study the dynamic behavior of molecules and their interactions with their environment.
These computational methods, when combined with experimental data from techniques such as X-ray crystallography and NMR spectroscopy, provide a powerful toolkit for chemical research. nih.gov
The future of this field will see an even greater integration of these methods, with the development of more accurate and predictive computational models and the use of high-throughput experimental techniques to validate computational predictions.
Exploration of New Applications in Materials Science and Chemical Biology
While much of the research on this compound has focused on its applications in medicinal chemistry, there is growing interest in exploring its potential in other fields, such as materials science and chemical biology.
The ability of this compound and its derivatives to form self-assembling structures and to interact with biological systems makes them attractive building blocks for the development of new materials and chemical tools.
Potential applications in these areas include:
Biomaterials: The biocompatibility and biodegradability of some derivatives make them suitable for use in drug delivery systems and tissue engineering scaffolds.
Sensors: The fluorescent properties of certain derivatives could be exploited for the development of chemical sensors.
Chemical probes: Labeled derivatives could be used as chemical probes to study biological processes.
The exploration of these new applications is still in its early stages, but it represents a promising new frontier for research on this versatile chemical compound.
Q & A
Q. What are the common synthetic routes for preparing 3-(2-aminophenyl)propanoic acid, and how do reaction conditions influence product yield and purity?
- Methodological Answer : A Pd(II)-catalyzed indirect ortho-functionalization strategy is effective for synthesizing arylpropanoic acid derivatives. Starting with substituted toluenes, the reaction involves olefination of N,N-dimethylbenzylamines under controlled acidic conditions (e.g., acetic acid/trifluoroacetic acid mixtures). Key parameters include:
- Catalyst: Pd(OAc)₂ or PdCl₂.
- Temperature: 80–100°C.
- Acidic conditions: Maintain pH 2–4 to favor electrophilic Pd(II) attack on the aromatic ring.
Post-synthesis, hydrolysis under mild conditions (e.g., NaOH/EtOH) yields the propanoic acid derivative. Yield optimization requires careful control of bromination and amination steps to avoid over-substitution .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
- Methodological Answer :
- GC-MS : Use a DB-5MS column (30 m × 0.25 mm) with helium carrier gas. Key fragments include m/z 179 (M⁺-COOH) and m/z 136 (phenylamine moiety). Retention time: ~12.3 min under 70 eV ionization .
- LC-MS/MS (Negative Ion Mode) : A C18 column with 0.1% formic acid in water/acetonitrile gradient. Key ions: [M-H]⁻ at m/z 194.1, with fragmentation peaks at m/z 150 (loss of CO₂) and m/z 108 (C₆H₄NH₂⁺) .
- ¹H NMR : Expect aromatic protons at δ 6.8–7.2 ppm (ortho-coupled doublets), α-proton at δ 3.1–3.4 ppm (multiplet), and carboxylic acid proton at δ 12.1 ppm (broad).
Q. How can researchers design in vitro assays to evaluate the biological activity of this compound derivatives?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., trypsin or chymotrypsin inhibition) with Z-Gly-Pro-Arg-AMC substrate. Monitor activity at λₑₓ 380 nm/λₑₘ 460 nm. Include controls for non-specific binding .
- Protein-Ligand Interaction Studies : Employ surface plasmon resonance (SPR) with immobilized bovine serum albumin (BSA) or cytochrome P450 isoforms. Calculate binding constants (KD) using a 1:1 Langmuir model .
Q. What are the optimal purification strategies for this compound following synthesis, particularly when dealing with polar byproducts?
- Methodological Answer :
- Liquid-Liquid Extraction : Use ethyl acetate/water (3:1) at pH 3–4 to isolate the protonated carboxylic acid.
- Column Chromatography : Silica gel (200–300 mesh) with eluent system: chloroform/methanol/acetic acid (85:10:5). Monitor fractions by TLC (Rf ~0.4 in same solvent).
- Recrystallization : Dissolve in hot ethanol (70°C), cool to 4°C for 12 hours. Purity >95% is achievable with two cycles .
Q. How does the electronic nature of substituents on the phenyl ring affect the acidity and reactivity of this compound derivatives?
- Methodological Answer : Electron-withdrawing groups (e.g., -NO₂, -Br) increase carboxylic acid acidity (pKa ↓ by 0.5–1.0 units) and enhance electrophilic substitution at the ortho position. Hammett plots show linear correlation (σmeta > 0.6) for brominated derivatives .
Advanced Research Questions
Q. What metabolic transformation pathways have been identified for structurally related 3-arylpropanoic acids, and how can these inform studies on this compound?
- Methodological Answer :
- Phase I Metabolism : Hydroxylation at the β-position (C-3) by CYP450 isoforms (e.g., CYP2C9), forming 3-hydroxy derivatives. Confirm via LC-MS/MS (m/z +16 shift) .
- Phase II Conjugation : Sulfation (SULT1A1) and glucuronidation (UGT1A1) at the amino group. Use recombinant enzymes and UDP-glucuronic acid cofactor in microsomal assays .
- Decarboxylation : Microbiota-mediated α-oxidation in the gut produces 2-aminophenylacetic acid. Detect via GC-MS after derivatization with BSTFA .
Q. What mechanistic insights have been gained from Pd-catalyzed synthetic approaches to this compound derivatives?
- Methodological Answer : Kinetic studies reveal a two-step mechanism:
Electrophilic Pd(II) Attack : Pd(OAc)₂ coordinates to the N,N-dimethylaminomethyl group, directing ortho C–H activation.
Olefin Insertion : Styrene derivatives insert into the Pd–C bond, followed by β-hydride elimination.
Acidity (pH < 4) stabilizes the Pd(II) intermediate, while higher pH favors Pd(0) deactivation .
Q. How can researchers resolve contradictions in reported reaction yields for amino group introduction in propanoic acid derivatives?
- Methodological Answer : Contradictions arise from competing pathways:
- Nucleophilic Substitution vs. Elimination : Use bulky bases (e.g., DIPEA) in THF to suppress elimination.
- Catalyst Poisoning : Pre-purify ammonia sources (e.g., NH₃/MeOH) to remove trace metals.
Yield improvements (60% → 85%) are achievable with microwave-assisted synthesis (100°C, 30 min) .
Q. What thermodynamic parameters govern the gas-phase ion chemistry of this compound, particularly in mass spectrometric analysis?
- Methodological Answer :
Q. What novel prodrug strategies have been employed for targeted delivery of propanoic acid derivatives, and how could these apply to this compound?
- Methodological Answer :
- Mitochondrial Targeting : Conjugate with triphenylphosphonium (TPP⁺) via ester linkages. β-Oxidation in mitochondria releases the active compound. Confirm localization via JC-1 membrane potential assays .
- Peptide Conjugation : Link to cell-penetrating peptides (e.g., TAT) via EDC/NHS coupling. Assess uptake via confocal microscopy with FITC labeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
